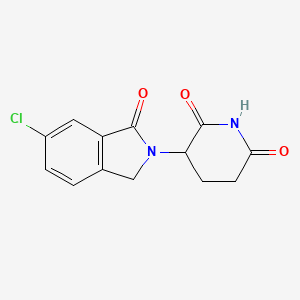

3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Description

3-(5-Chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core fused with a 5-chloro-substituted isoindolone moiety. The chloro substituent at the 5-position of the isoindole ring distinguishes it from related derivatives, influencing its electronic properties, solubility, and target interactions.

Properties

Molecular Formula |

C13H11ClN2O3 |

|---|---|

Molecular Weight |

278.69 g/mol |

IUPAC Name |

3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C13H11ClN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |

InChI Key |

NGTKNKVUCKTIKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of a precursor compound, such as a substituted phthalimide, with a piperidine derivative. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out under controlled temperature conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: It has been investigated for its biological activities, including its potential as an enzyme inhibitor and its effects on cellular processes.

Medicine: The compound shows promise as a therapeutic agent for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.

Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to alterations in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Impacts

The biological and physicochemical properties of piperidine-2,6-dione derivatives are highly dependent on substituents attached to the isoindole ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues

Key Observations

Substituent Electronic Effects: Chloro (Cl): The electron-withdrawing nature of Cl may enhance the compound’s stability and influence binding to target proteins (e.g., cereblon) compared to amino (NH₂) or methoxy (OCH₃) groups. Amino (NH₂): Critical for lenalidomide’s immunomodulatory activity, enabling hydrogen bonding with cereblon . Nitro (NO₂): Often used as a synthetic precursor; its strong electron-withdrawing properties may reduce bioavailability but increase reactivity for further modifications .

Pharmacokinetic Considerations :

- Fluorine (F) substituents improve metabolic stability and membrane permeability due to their small size and high electronegativity .

- Bulky groups (e.g., bromo, iodinated derivatives) may hinder absorption but provide insights into steric requirements for target engagement .

Solid Forms and Polymorphism: Lenalidomide and its analogues exhibit polymorphic forms (e.g., crystalline vs. amorphous), impacting solubility and shelf-life . The chloro derivative’s solid-state properties remain underexplored but could benefit from studies similar to those on nitro- or amino-substituted compounds .

Research Findings and Therapeutic Implications

- Lenalidomide (4-NH₂) : Demonstrates potent antiangiogenic and antiproliferative effects in multiple myeloma, linked to its ability to degrade IKZF1/3 transcription factors via cereblon .

- Nitro and Halo Derivatives : While less studied therapeutically, these compounds serve as valuable intermediates for synthesizing PROTACs (Proteolysis-Targeting Chimeras) or radio-labeled probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.